molecular formula C8H11IN2O2 B2563272 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1354703-55-1

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2563272
CAS No.: 1354703-55-1
M. Wt: 294.092
InChI Key: PIXYOPYLVCCJKH-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid ( 1354703-55-1) is a high-value pyrazolone derivative supplied for advanced research and development. With the molecular formula C 8 H 11 IN 2 O 2 and a molecular weight of 294.09 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry . The core structure of this compound, featuring a pyrazolone scaffold, is of significant interest in the design of novel anti-inflammatory drugs . Pyrazolone derivatives are known to exhibit potent activity by inhibiting key enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins . Furthermore, the presence of a free carboxylic acid (-COOH) group is essential for biological activity, as it can form ionic bonds with enzyme active sites and act as an effective ligand for zinc ions in metalloproteinases (MMPs) . This makes this compound a promising precursor for developing potential inhibitors of COX enzymes, matrix metalloproteinases, and protein denaturation . Researchers utilize this iodinated pyrazole compound as a versatile building block for further functionalization via cross-coupling reactions, leveraging the reactive iodine atom for creating more complex molecular architectures . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYOPYLVCCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354703-55-1
Record name 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
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Preparation Methods

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, including substitution reactions involving the iodo group.

Biology

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid has been studied for its biological activities, particularly its role as a biochemical probe and potential lead compound for drug discovery. Its interaction with specific molecular targets can modulate biological processes, making it valuable in biological research .

Medicine

The compound shows promise in therapeutic applications due to its ability to interact with enzymes and receptors. Notable areas of research include:

  • Anti-inflammatory Properties: Investigated for its potential to reduce inflammation through enzyme inhibition.
  • Anticancer Activity: Early studies suggest it may inhibit cancer cell proliferation by targeting specific pathways .

Research indicates that this compound interacts with molecular targets such as enzymes involved in metabolic pathways. The presence of the iodine atom enhances its binding affinity, which can lead to significant biological effects depending on the context of use .

Case Study 1: Antioxidant and Antimicrobial Activity

A study evaluated the antioxidant and antimicrobial properties of related pyrazole compounds, demonstrating that they exhibit significant activity against various pathogens. The methodologies included DPPH radical scavenging assays and DNA protection assays, indicating potential applications in pharmaceuticals .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor in enzymatic studies, highlighting its potential as a biochemical probe for understanding enzyme mechanisms in biological systems. This application underscores its relevance in drug development and biochemical research.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodo-substituted pyrazole ring allows the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrazole-carboxylic acids. Below is a comparison with key analogues:

Compound Substituents Key Properties Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid 4-iodo, 5-methyl, butanoic acid Potential halogen bonding, moderate polarity, discontinued commercial availability Limited data; speculated in medicinal chemistry
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole 3,5-dimethyl, 1-difluoromethyl Enhanced lipophilicity, metabolic stability Agrochemicals, fungicides
3-Nitro-1H-pyrazole-4-carboxylic acid 3-nitro, 4-carboxylic acid High acidity, strong electron-withdrawing effects Coordination chemistry, ligand design

Crystallographic and Computational Analysis

  • Crystallography: The iodine atom in this compound may enable precise structural determination via programs like SHELXL, which is widely used for small-molecule refinement .

Biological Activity

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its potential biological activities. Its molecular formula is C8H11IN2O2C_8H_{11}IN_2O_2 with a molecular weight of approximately 294.09 g/mol. The compound features a unique structure characterized by a pyrazole ring substituted with an iodine atom, which enhances its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Utilizes a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
  • Introduction of the Butanoic Acid Moiety : The pyrazole derivative is subsequently reacted with a suitable butanoic acid precursor under controlled conditions to yield the final product.

Characterization methods include nuclear magnetic resonance (NMR) and mass spectrometry, confirming the structural integrity and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. Below are detailed findings from various studies:

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Findings
Wei et al. (2022)A54926Significant growth inhibition
Xia et al. (2022)Various49.85Induced cell apoptosis
Nitulescu et al. (2022)K-562, UO-310.04 - 11.4High activity across multiple lines

The presence of the iodine atom in the structure appears to enhance binding affinity to specific molecular targets, leading to varied biological effects depending on the context of use .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor in enzymatic pathways, modulating their activity.
  • Receptor Interaction : It has been shown to bind to certain receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Anti-inflammatory Activity : Research has shown that derivatives of pyrazole compounds can significantly reduce inflammatory responses in vitro and in vivo models.
  • Antitumor Efficacy : A study demonstrated that treatment with this compound led to reduced tumor size in animal models, indicating potential for therapeutic applications.

Comparative Analysis with Similar Compounds

When compared to other similar compounds such as 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid and 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid, the unique iodine substitution in this compound provides distinct chemical properties that may enhance its biological activities.

Compound Substituent Biological Activity
2-(4-Iodo)IodineHigh binding affinity
2-(4-Bromo)BromineModerate activity
2-(4-Chloro)ChlorineVariable effects

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction purity be validated?

Answer:
The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, substituted pyrazole-carboxylic acids can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) . For iodinated analogs like the target compound, halogenation (e.g., iodination) at the pyrazole C4 position may require electrophilic substitution under controlled conditions. Post-synthesis, purity validation should include:

  • HPLC with UV detection (λ = 254 nm) to monitor residual solvents/byproducts .
  • FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H/N-C stretches) .
  • Elemental analysis (C, H, N, I) to verify stoichiometry.

Table 1: Expected Spectral Data for Key Functional Groups

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)
Pyrazole ring3100–3000 (C-H)6.5–7.5 (pyrazole H)
COOH~170012–13 (broad)
CH₃ (C5-methyl)2950–28502.1–2.3 (s, 3H)

Basic: How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use solvent diffusion (e.g., methanol/water) to obtain suitable crystals .
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : Use SHELXL for small-molecule refinement, which handles disorder modeling and anisotropic displacement parameters . SHELXTL (Bruker AXS) is also widely used for structure solution .

Advanced: How can computational methods predict the electronic properties of this compound, and what parameters are critical for docking studies?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

  • HOMO-LUMO gaps to assess reactivity .
  • Electrostatic potential maps for hydrogen-bonding sites (critical for ligand-protein docking) .
    For docking (e.g., AutoDock Vina), optimize the ligand’s 3D structure using Mercury Software (Cambridge Crystallographic Database) and validate force field parameters against crystallographic data .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Answer:
Discrepancies (e.g., proton environments in NMR vs. XRD) arise from dynamic effects (solution vs. solid state). Mitigation strategies:

  • Variable-temperature NMR to assess conformational flexibility .
  • Hirshfeld surface analysis (CrystalExplorer) to compare intermolecular interactions in XRD data with solution-phase behavior .
  • Solid-state NMR to cross-validate XRD-derived bond lengths/angles .

Advanced: What structural analogs of this compound exhibit biological activity, and how can SAR studies guide derivative design?

Answer:
Pyrazole-carboxylic acid derivatives show antimicrobial and antiproliferative activities. For example:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives inhibit bacterial growth (MIC = 8–32 µg/mL) .
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit antiproliferative effects (IC₅₀ = 10–50 µM) .
    SAR Insights :
  • Iodo substitution at C4 enhances steric bulk, potentially improving target selectivity.
  • Butanoic acid chain length modulates solubility and membrane permeability .

Advanced: What experimental design is recommended for analyzing metabolic stability in vitro?

Answer:

  • Hepatocyte incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Krebs-Henseleit buffer with test compound (10 µM).
  • LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes (sampling at 0, 15, 30, 60 min). Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .

Methodological Note: How can recrystallization conditions be optimized to avoid solvate formation?

Answer:

  • Screen solvents (e.g., ethanol, acetonitrile, DCM/hexane) via polythermal method (5–50°C gradient).
  • Monitor phase transitions via DSC (differential scanning calorimetry) to identify stable polymorphs .
  • Avoid high-boiling-point solvents (e.g., DMF) to prevent solvate trapping .

Advanced: What mechanistic hypotheses explain the herbicidal activity of structurally related butanoic acids?

Answer:
Auxin-like herbicides (e.g., 4-(2,4-dichlorophenoxy)butanoic acid ) disrupt plant cell elongation by mimicking indole-3-acetic acid (IAA). Proposed mechanisms:

  • Binding to TIR1 ubiquitin ligase , promoting Aux/IAA degradation and uncontrolled growth .
  • ROS generation via electron transport chain disruption in chloroplasts .

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